3-(4-ethylbenzoyl)-1-[(4-fluorophenyl)methyl]-6,7-dimethoxy-1,4-dihydroquinolin-4-one
Description
This quinolin-4-one derivative features a 4-ethylbenzoyl group at position 3, a 4-fluorophenylmethyl substituent at position 1, and methoxy groups at positions 6 and 7 of the quinoline core. The 6,7-dimethoxy substituents are electron-donating, stabilizing the aromatic system and modulating solubility . Structurally analogous compounds, such as 3-(benzenesulfonyl)-1-[(4-chlorophenyl)methyl]-6,7-dimethoxyquinolin-4-one (ZINC2691109), share the quinolinone scaffold but differ in substituent chemistry, impacting their physicochemical and biological profiles .
Properties
IUPAC Name |
3-(4-ethylbenzoyl)-1-[(4-fluorophenyl)methyl]-6,7-dimethoxyquinolin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H24FNO4/c1-4-17-5-9-19(10-6-17)26(30)22-16-29(15-18-7-11-20(28)12-8-18)23-14-25(33-3)24(32-2)13-21(23)27(22)31/h5-14,16H,4,15H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMTVJFWBEPTYBH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C(=O)C2=CN(C3=CC(=C(C=C3C2=O)OC)OC)CC4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H24FNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Research Findings and Hypotheses
- Synthetic Pathways : The target compound’s synthesis may involve Friedel-Crafts acylation for the ethylbenzoyl group and nucleophilic substitution for the 4-fluorophenylmethyl moiety, akin to methods in .
- Biological Implications :
- Comparative Toxicity : Chlorophenyl-containing analogues (e.g., ) may exhibit higher environmental persistence, whereas the target’s fluorophenyl group could reduce bioaccumulation risks.
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